5-Ethylfuran-2-carboxylic acid
Overview
Description
5-Ethylfuran-2-carboxylic acid is a compound with the molecular formula C7H8O3 . It is also known by other names such as 5-ethyl-2-furoic acid, 5-Ethyl-furan-2-carboxylic acid, and 5-ethyl-2-Furancarboxylic acid .
Molecular Structure Analysis
The InChI string of 5-Ethylfuran-2-carboxylic acid isInChI=1S/C7H8O3/c1-2-5-3-4-6 (10-5)7 (8)9/h3-4H,2H2,1H3, (H,8,9)
. The Canonical SMILES string is CCC1=CC=C (O1)C (=O)O
. Physical And Chemical Properties Analysis
5-Ethylfuran-2-carboxylic acid has a molecular weight of 140.14 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a density of 1.191g/cm3 and a boiling point of 254.4ºC at 760 mmHg . Its melting point is 92-93ºC .Scientific Research Applications
Microwave Irradiation in Reactions
Research by Rábarová et al. (2004) explored the reactions of 5-arylfuran-2-carboxaldehydes (a category that includes compounds like 5-Ethylfuran-2-carboxylic acid) with active methylene compounds. They found that microwave irradiation significantly improved these reactions, reducing reaction time and increasing yields. This suggests potential applications in organic synthesis and pharmaceuticals (Rábarová et al., 2004).
Synthesis and Chemical Reactions
Pevzner (2007) discussed the synthesis and reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, a compound structurally related to 5-Ethylfuran-2-carboxylic acid. This research provides insights into the chemical behavior and potential applications of furan derivatives in synthetic chemistry (Pevzner, 2007).
Biocatalysis and Biofuels
Yuan et al. (2019) focused on the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), an important renewable chemical derived from furan compounds. The study highlights the role of furan derivatives, like 5-Ethylfuran-2-carboxylic acid, in producing sustainable bio-based polymers and other materials (Yuan et al., 2019).
Catalysis in Biomass Utilization
In research conducted by Zhang et al. (2017), catalysis involving furan derivatives, including 5-Ethylfuran-2-carboxylic acid, was explored for transforming biomass into valuable chemicals. This study indicates the potential of furan compounds in advancing sustainable chemistry and biomass utilization (Zhang et al., 2017).
Electrophiles Incorporation in Biomass-Derived Molecules
Ling et al. (2022) examined the electrochemical incorporation of electrophiles into biomass-derived molecules, using derivatives like ethyl 5-(chloromethyl)furan-2-carboxylate, which relates to 5-Ethylfuran-2-carboxylic acid. Their findings demonstrate the versatility of furan derivatives in creating a variety of bio-based products (Ling et al., 2022).
Future Directions
Furanic compounds, including 5-Ethylfuran-2-carboxylic acid, have potential applications as sustainable substitutes for petroleum-derived monomers . They can be used in the production of bio-based polymers, such as poly (ethylene 2,5-furandicarboxylate) (PEF) . The biocatalytic production of furanic compounds is a promising approach with advantages including mild reaction conditions, lower cost, higher selectivity, and environmental friendliness .
properties
IUPAC Name |
5-ethylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZPUOIORLHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289543 | |
Record name | 5-ethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylfuran-2-carboxylic acid | |
CAS RN |
56311-37-6 | |
Record name | 56311-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-ethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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